2-Methyl-5-nitrobenzophenone

描述

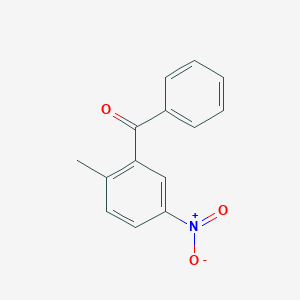

2-Methyl-5-nitrobenzophenone is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzophenone, featuring a nitro group and a methyl group attached to the benzene ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobenzophenone typically involves the reaction of benzoyl chloride with 2-methyl-5-nitrobenzene. This process can be carried out under Friedel-Crafts acylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Friedel-Crafts Acylation: Benzoyl chloride reacts with 2-methyl-5-nitrobenzene in the presence of AlCl3 to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions: 2-Methyl-5-nitrobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions:

Reduction: H2/Pd-C or SnCl2/HCl.

Substitution: Electrophiles such as bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

Major Products:

Reduction: 2-Methyl-5-aminobenzophenone.

Substitution: 2-Methyl-5-nitro-4-bromobenzophenone.

科学研究应用

Synthesis and Structural Characterization

The synthesis of 2-Methyl-5-nitrobenzophenone typically involves the nitration of 2-methylbenzophenone. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography to elucidate its structure and confirm the presence of functional groups.

Table 1: Synthesis Parameters

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | 2-Methylbenzophenone, HNO3, H2SO4 | Stirring at 0°C for 1 hour | 85 |

| Crystallization | Ethanol | Slow evaporation at room temperature | 75 |

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, a study focused on its derivatives showed promising results against chronic myeloid leukemia (CML). The molecular docking studies indicated that these compounds interact effectively with the active sites of cancer-related enzymes, leading to inhibition of cell proliferation.

- Case Study: A derivative N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine demonstrated an energy affinity of ΔG = -10.3 kcal/mol in molecular docking studies, suggesting potential as an anti-CML agent .

Antimicrobial Activity

The compound also shows antimicrobial properties against various bacterial strains. Testing against Gram-positive and Gram-negative bacteria revealed effective inhibition, making it a candidate for developing new antimicrobial agents.

- Case Study: Compounds synthesized from this compound derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 125 to 500 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Applications in Materials Science

In materials science, this compound is explored for its photochemical properties. It can be used as a photoinitiator in polymerization processes, particularly in UV-curable formulations.

Table 2: Photochemical Properties

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 320 |

| Quantum Yield | 0.75 |

| Solubility in Organic Solvents | High |

作用机制

The mechanism of action of 2-Methyl-5-nitrobenzophenone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzophenone core can engage in photochemical processes. These interactions can lead to various biological and chemical effects, depending on the specific application .

相似化合物的比较

- 2-Methyl-4-nitrobenzophenone

- 2-Methyl-3-nitrobenzophenone

- 2-Methyl-6-nitrobenzophenone

Comparison: 2-Methyl-5-nitrobenzophenone is unique due to the specific positioning of the nitro and methyl groups on the benzene ring. This positioning influences its chemical reactivity and the types of reactions it can undergo. For example, the meta-directing effect of the nitro group in this compound differs from the ortho/para-directing effects seen in other isomers .

生物活性

2-Methyl-5-nitrobenzophenone (2M5NBP) is an organic compound with the molecular formula C15H13N2O3 and a molecular weight of approximately 241.24 g/mol. Characterized by its benzophenone structure, this compound features a methyl group and a nitro group on one of its phenyl rings, contributing to its chemical reactivity and biological activity. Despite its potential, comprehensive studies on the biological activity of 2M5NBP remain limited, necessitating further investigation into its mechanisms and applications.

Physical Properties

- Appearance : Yellow to beige solid, typically in needle form.

- Solubility : Low solubility in water; more soluble in organic solvents such as ethanol and acetone.

The biological activity of 2M5NBP is primarily attributed to its functional groups:

- Nitro Group : Known for participating in redox reactions, the nitro group can influence various biochemical pathways.

- Benzophenone Core : Engages in photochemical processes, potentially leading to reactive intermediates that can interact with biological targets.

Antimicrobial Activity

Research indicates that nitro-containing compounds often exhibit significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of toxic intermediates that can bind covalently to DNA, causing cell death. While specific studies on 2M5NBP are sparse, analogs such as nitroimidazoles have demonstrated potent activity against pathogens like Mycobacterium tuberculosis .

Anti-inflammatory Activity

Nitro compounds have been shown to modulate inflammatory responses. For instance, studies suggest that certain nitro fatty acids can inhibit pro-inflammatory mediators such as iNOS and COX-2. Although direct evidence for 2M5NBP's anti-inflammatory effects is lacking, its structural similarity to known anti-inflammatory agents warrants further exploration .

Antitumoral Activity

The presence of the nitro group in similar compounds has been linked to increased antitumoral activity. Research indicates that modifications in the structure can enhance the ability of these compounds to inhibit tumor growth by interacting with specific proteins or enzymes involved in cancer progression .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 2-Amino-5-nitrobenzophenone | Contains an amino group instead of methyl | Exhibits different biological activities due to amino substitution |

| 4-Methyl-5-nitrobenzophenone | Nitro group at para position | May show different reactivity patterns compared to 2-position substitution |

| 2-Methyl-4-nitrophenol | Hydroxyl group instead of ketone | Displays distinct solubility and reactivity characteristics due to hydroxyl functional group |

Case Studies and Research Findings

- Antimicrobial Studies : A study on related nitro compounds showed that modifications significantly affected their antimicrobial efficacy against various bacterial strains .

- Anti-inflammatory Mechanisms : Research on nitrated fatty acids has revealed their potential in modulating inflammatory pathways, suggesting that similar mechanisms could be explored for 2M5NBP .

- Drug Development Potential : The compound's role as a biochemical probe is being investigated for potential applications in drug development, particularly in targeting specific biological pathways .

属性

IUPAC Name |

(2-methyl-5-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-10-7-8-12(15(17)18)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUCOWULQJLJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399357 | |

| Record name | 2-METHYL-5-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39272-00-9 | |

| Record name | 2-METHYL-5-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。